molecular formula C10H16O3 B1359801 Ethyl 2-(2-oxocyclohexyl)acetate CAS No. 24731-17-7

Ethyl 2-(2-oxocyclohexyl)acetate

Cat. No.: B1359801
CAS No.: 24731-17-7
M. Wt: 184.23 g/mol
InChI Key: ZZWSNYNCRUZSPR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxocyclohexyl)acetate: is an organic compound with the molecular formula C10H14O4. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexane ring with a ketone group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxocyclohexyl)acetate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced by the esterification of 2-(2-oxocyclohexyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-oxocyclohexyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of ethyl 2-(2-hydroxycyclohexyl)acetate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products Formed:

    Oxidation: 2-(2-oxocyclohexyl)acetic acid.

    Reduction: Ethyl 2-(2-hydroxycyclohexyl)acetate.

    Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-oxocyclohexyl)acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is used in biochemical research to study enzyme-catalyzed reactions involving ester hydrolysis and ketone reduction. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of potential drug candidates

Industry: The compound is used in the production of fragrances and flavoring agents. Its ester functional group imparts a pleasant aroma, making it suitable for use in perfumes and food additives.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxocyclohexyl)acetate involves its interaction with various molecular targets. In biochemical reactions, the compound undergoes hydrolysis by esterases to form 2-(2-oxocyclohexyl)acetic acid and ethanol. The ketone group can also be reduced by reductases to form the corresponding alcohol. These reactions are catalyzed by specific enzymes that recognize the ester and ketone functional groups.

Comparison with Similar Compounds

    Ethyl 2-cyclohexanoneacetate: This compound has a similar structure but lacks the ketone group on the cyclohexane ring.

    Methyl 2-(2-oxocyclohexyl)acetate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

    2-(2-oxocyclohexyl)acetic acid: The free acid form of the compound, which lacks the ester functional group.

Uniqueness: this compound is unique due to the presence of both an ester and a ketone functional group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWSNYNCRUZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261267
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24731-17-7
Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Record name 24731-17-7
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Record name Cyclohexaneacetic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexylacetate
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Record name Ethyl 2-oxocyclohexylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl 2-(2-oxocyclohexyl)acetate a valuable building block in heterocyclic chemistry?

A1: this compound functions as a versatile two-membered sp2 building block in organic synthesis. [] This unique reactivity stems from the presence of both the keto and ester functionalities within its structure. These functional groups can participate in various reactions, enabling the formation of diverse heterocyclic systems. For instance, the keto group can undergo condensation reactions with amines, while the ester can undergo cyclization, leading to the formation of complex ring structures.

Q2: Can you provide specific examples of heterocycles synthesized using this compound, as described in the provided research?

A2: The research highlights the successful utilization of this compound in the synthesis of multiple heterocyclic compounds:

  • Methanoindoloquinolines: These compounds are formed when this compound reacts with di-endo- and di-exo-aminonorbornane/enecarboxylic acids. []
  • Methanoindolobenzoxazinediones: These compounds are formed, along with methanoindoloquinolines, when this compound reacts specifically with di-exo- and di-endo-aminonorbornenecarboxylic acids. []
  • Methanoquinazolophthalazines: These compounds are synthesized by reacting this compound with aminonorbornane/enecarbohydrazides. []

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